![molecular formula C17H18N2O2S B2731989 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide CAS No. 943006-93-7](/img/structure/B2731989.png)
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide
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Overview
Description
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide is an organic compound with the molecular formula C17H18N2O2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of benzenesulfonamide derivatives, including 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide, in targeting cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted on various benzenesulfonamide derivatives demonstrated that compounds similar to this compound could effectively inhibit tumor growth in vivo and in vitro settings. The derivatives were tested across multiple cancer cell lines, including breast and cervical cancers, showing promising results in reducing cell viability and promoting apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects.
Case Study: Antimicrobial Efficacy
A comparative study evaluated several benzenesulfonamide derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited effective antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various pathogens .
Data Tables
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its chemical properties and reactivity.
4-tert-butylbenzenesulfonamide: Lacks the cyano group, which may influence its biological activity.
N-(2-cyanophenyl)toluenesulfonamide: Contains a toluene group instead of a benzene ring, altering its chemical behavior.
Uniqueness
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide is unique due to the presence of both the tert-butyl and cyano groups, which confer distinct chemical and biological properties
Biological Activity
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
This structure includes a tert-butyl group, a cyanophenyl moiety, and a benzenesulfonamide functional group, which contribute to its solubility and reactivity.
Anti-inflammatory Activity
Studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Anti-inflammatory Activity
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7). The observed IC50 values suggest that this compound may serve as a lead for further development in cancer therapy.
Table 2: Anticancer Activity
Antioxidant Activity
The antioxidant properties of this compound have been assessed using DPPH and ABTS assays. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 3: Antioxidant Activity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit COX enzymes, reducing the synthesis of prostaglandins involved in inflammation. Additionally, its structural features allow it to bind effectively to cancer cell receptors, leading to increased apoptosis in malignant cells.
Case Studies
- In Vivo Model for Inflammation : A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Models : In xenograft models of breast cancer, treatment with this compound resulted in tumor size reduction compared to control groups, further supporting its anticancer efficacy.
Properties
IUPAC Name |
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-16-7-5-4-6-13(16)12-18/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYICZKGWVKXVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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